An In-Depth Technical Guide to 1,6-dicyclopropyl-1H-indole-3-carbaldehyde (CAS 1350760-63-2)
An In-Depth Technical Guide to 1,6-dicyclopropyl-1H-indole-3-carbaldehyde (CAS 1350760-63-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,6-dicyclopropyl-1H-indole-3-carbaldehyde, a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. Despite the limited publicly available data on this specific molecule, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its synthesis, characterization, and potential applications. We present a plausible, multi-step synthetic pathway, detailed experimental protocols, and predicted analytical data. Furthermore, we explore the promising therapeutic avenues for this compound, drawing on the extensive biological activities exhibited by the indole-3-carbaldehyde scaffold. This guide is intended to empower researchers to unlock the full potential of this intriguing molecule.
Introduction: The Strategic Importance of the Indole-3-Carbaldehyde Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Within this privileged scaffold, indole-3-carbaldehyde and its derivatives serve as critical intermediates and bioactive molecules in their own right.[2][3][4] The aldehyde functionality at the C3 position is a versatile handle for a wide range of chemical transformations, allowing for the construction of complex molecular architectures.[2][4]
Derivatives of indole-3-carbaldehyde have demonstrated a remarkable spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, antifungal, and anti-HIV properties.[5][6] The introduction of unique substituents, such as cyclopropyl groups, onto the indole core can significantly modulate these biological effects. The cyclopropyl moiety is a "bioisostere" of the phenyl group and is known to enhance metabolic stability, improve potency, and fine-tune the electronic properties of a molecule.[7]
1,6-dicyclopropyl-1H-indole-3-carbaldehyde (Figure 1) is a fascinating molecule that combines the proven therapeutic potential of the indole-3-carbaldehyde core with the advantageous properties of two cyclopropyl substituents at the N1 and C6 positions. This unique combination suggests a high potential for novel biological activity and makes it a compelling target for synthesis and investigation.
Figure 1. Chemical Structure of 1,6-dicyclopropyl-1H-indole-3-carbaldehyde
Caption: Structure of 1,6-dicyclopropyl-1H-indole-3-carbaldehyde.
Proposed Retrosynthetic Analysis and Synthetic Strategy
As of the date of this guide, a specific, published synthesis for 1,6-dicyclopropyl-1H-indole-3-carbaldehyde has not been identified. Therefore, a plausible and robust synthetic route is proposed based on established and reliable methodologies in indole chemistry. The overall strategy is a convergent synthesis, focusing on the sequential introduction of the key functional groups.
The proposed retrosynthesis (Figure 2) begins by disconnecting the aldehyde group at the C3 position, suggesting a Vilsmeier-Haack formylation as the final step. The core intermediate is the 1,6-dicyclopropyl-1H-indole. This intermediate can be constructed through a multi-step process involving the introduction of the two cyclopropyl groups and the formation of the indole ring.
Caption: Proposed Retrosynthetic Pathway.
A plausible forward synthetic approach is as follows:
-
N-Cyclopropylation: Starting with a commercially available substituted aniline, such as 4-bromoaniline, the first cyclopropyl group is introduced at the nitrogen atom.
-
C6-Cyclopropylation: The second cyclopropyl group is installed at the C4 position of the aniline (which will become the C6 position of the indole) via a cross-coupling reaction.
-
Indole Ring Formation: The resulting N,4-dicyclopropylaniline can then be converted to the corresponding phenylhydrazine and subjected to a Fischer indole synthesis with an appropriate ketone or aldehyde to form the 1,6-dicyclopropylindole core.[8][9][10]
-
C3-Formylation: Finally, the aldehyde group is introduced at the C3 position using the Vilsmeier-Haack reaction.[11][12]
Detailed Experimental Protocols (Proposed)
The following protocols are based on established literature procedures for similar transformations and should be optimized for the specific substrates.
Synthesis of 4-bromo-N-cyclopropylaniline
This step involves the copper-catalyzed N-cyclopropylation of 4-bromoaniline with cyclopropylboronic acid.[13]
-
Reagents and Materials:
-
4-bromoaniline
-
Cyclopropylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
2,2'-bipyridine
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dichloroethane (DCE)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To an oven-dried flask under an air atmosphere, add 4-bromoaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), Cu(OAc)₂ (1.0 eq), 2,2'-bipyridine (1.0 eq), and Na₂CO₃ (2.0 eq).
-
Add anhydrous DCE as the solvent.
-
Heat the reaction mixture at 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-N-cyclopropylaniline.
-
Synthesis of N,4-dicyclopropylaniline
This step involves a Suzuki cross-coupling reaction to introduce the second cyclopropyl group.
-
Reagents and Materials:
-
4-bromo-N-cyclopropylaniline
-
Cyclopropylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
-
-
Procedure:
-
To a flask, add 4-bromo-N-cyclopropylaniline (1.0 eq), cyclopropylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent system and degas the mixture with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 90-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of 1,6-dicyclopropyl-1H-indole
This step can be achieved via a Fischer indole synthesis.[8][9] This requires the conversion of N,4-dicyclopropylaniline to the corresponding hydrazine, followed by condensation with a suitable carbonyl compound (e.g., pyruvic acid followed by decarboxylation, or a protected glyoxal equivalent) and acid-catalyzed cyclization.
-
Reagents and Materials:
-
N,4-dicyclopropylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Reducing agent (e.g., SnCl₂ or Na₂SO₃)
-
Appropriate ketone or aldehyde
-
Acid catalyst (e.g., polyphosphoric acid (PPA), ZnCl₂, or H₂SO₄)
-
-
Procedure (Illustrative Example):
-
Hydrazine formation: Diazotize N,4-dicyclopropylaniline with NaNO₂ and HCl at 0 °C, followed by reduction of the diazonium salt to the corresponding hydrazine.
-
Hydrazone formation: Condense the N,4-dicyclopropylphenylhydrazine with a suitable carbonyl compound (e.g., pyruvaldehyde dimethyl acetal) in a suitable solvent like ethanol.
-
Cyclization: Heat the resulting hydrazone in the presence of an acid catalyst (e.g., PPA) at elevated temperatures (100-180 °C) until the reaction is complete.
-
Pour the reaction mixture onto ice-water and neutralize with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.
-
Purify by column chromatography.
-
Synthesis of 1,6-dicyclopropyl-1H-indole-3-carbaldehyde
The final step is the formylation of the indole core at the electron-rich C3 position using the Vilsmeier-Haack reagent.[11][12]
-
Reagents and Materials:
-
1,6-dicyclopropyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)
-
-
Procedure:
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ (1.1 eq) to ice-cold DMF (3-5 eq) and stirring for 30 minutes at 0 °C.
-
Dissolve 1,6-dicyclopropyl-1H-indole (1.0 eq) in anhydrous DCM or DCE and cool to 0 °C.
-
Add the pre-formed Vilsmeier reagent dropwise to the indole solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully pour the reaction mixture onto crushed ice and basify with aqueous NaOH or Na₂CO₃ solution.
-
Extract the product with DCM or ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1,6-dicyclopropyl-1H-indole-3-carbaldehyde.
-
Physicochemical and Spectroscopic Characterization (Predicted)
The following table summarizes the predicted physicochemical and spectroscopic data for 1,6-dicyclopropyl-1H-indole-3-carbaldehyde based on its structure and data from analogous compounds.
| Property | Predicted Value | Rationale/Comments |
| Molecular Formula | C₁₅H₁₅NO | Confirmed by supplier data.[14] |
| Molecular Weight | 225.29 g/mol | Confirmed by supplier data.[14] |
| Appearance | White to off-white or pale yellow solid | Typical for indole-3-carbaldehyde derivatives. |
| Melting Point | 150 - 200 °C | Expected to be a solid with a defined melting point. |
| ¹H NMR | Aldehyde proton (CHO): ~9.9-10.1 ppm (s, 1H). Aromatic protons: ~7.2-8.3 ppm. C2-H: ~8.0-8.2 ppm (s, 1H). Cyclopropyl protons: ~0.8-1.5 ppm and ~3.5-3.8 ppm (for N-CH). | The aldehyde proton is highly deshielded. The C2 proton of the indole ring is also characteristically deshielded. The cyclopropyl protons will show complex multiplets. |
| ¹³C NMR | Carbonyl carbon (C=O): ~185-190 ppm. Indole carbons: ~110-140 ppm. Cyclopropyl carbons: ~5-15 ppm and ~30-35 ppm (for N-CH). | The carbonyl carbon is a key diagnostic signal. |
| IR (cm⁻¹) | C=O stretch: ~1650-1680 cm⁻¹. C-H (aldehyde): ~2720, 2820 cm⁻¹. | Strong carbonyl absorption is characteristic of the aldehyde. |
| Mass Spec (ESI+) | [M+H]⁺ = 226.12 | Calculated for C₁₅H₁₆NO⁺. High-resolution mass spectrometry should confirm the elemental composition. |
Potential Applications in Drug Discovery and Materials Science
The unique structural features of 1,6-dicyclopropyl-1H-indole-3-carbaldehyde make it a highly attractive candidate for various applications, particularly in drug discovery.
Caption: Potential Application Pathways.
-
Anticancer Agents: The indole scaffold is present in numerous anticancer drugs. The aldehyde can be converted into various heterocyclic systems known to exhibit cytotoxic activity. The cyclopropyl groups may enhance cell permeability and metabolic stability, potentially leading to more effective and durable anticancer agents.
-
Anti-inflammatory Agents: Indole derivatives have been investigated as inhibitors of enzymes involved in inflammation, such as COX and LOX. 1,6-dicyclopropyl-1H-indole-3-carbaldehyde could serve as a starting point for the development of novel anti-inflammatory drugs.
-
Antimicrobial Agents: The indole nucleus is a common feature in natural and synthetic antimicrobial compounds. The lipophilicity imparted by the cyclopropyl groups may improve activity against bacterial and fungal pathogens.
-
Central Nervous System (CNS) Agents: The structural similarity of the indole core to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs. The specific substitution pattern of this molecule could lead to novel ligands for CNS receptors.
-
Materials Science: The conjugated system of the indole ring, extended by the aldehyde group, can impart interesting photophysical properties. Derivatives could be explored as fluorescent probes, organic light-emitting diode (OLED) materials, or as monomers for functional polymers.
Conclusion
1,6-dicyclopropyl-1H-indole-3-carbaldehyde represents a promising yet underexplored area of chemical space. This technical guide provides a solid foundation for its synthesis and characterization, based on well-established chemical principles and data from related compounds. The proposed synthetic route is logical and utilizes high-yielding, robust reactions common in medicinal chemistry. The predicted analytical data offers a benchmark for researchers undertaking the synthesis of this molecule. The diverse biological activities associated with the indole-3-carbaldehyde scaffold, coupled with the beneficial properties of the cyclopropyl groups, strongly suggest that 1,6-dicyclopropyl-1H-indole-3-carbaldehyde is a valuable target for future research and development in both academia and industry.
References
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Tsuritani, T., Strotman, N. A., Yamamoto, Y., Kawasaki, M., Yasuda, N., & Mase, T. (2008). N-Cyclopropylation of Indoles and Cyclic Amides with Copper(II) Reagent. Organic Letters, 10(8), 1653–1655. [Link]
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El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
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El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. The Egyptian Journal of Chemistry, 60, 723-751. [Link]
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